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Dihydroaeruginoic acid -

Dihydroaeruginoic acid

Catalog Number: EVT-8202476
CAS Number:
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-(S)-Dihydroaeruginoic acid is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
(4S)-2-(2-Hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a natural product found in Zymoseptoria tritici with data available.
Source and Classification

Dihydroaeruginoic acid is synthesized by Pseudomonas aeruginosa, particularly under conditions of iron limitation. The biosynthetic pathway involves the conversion of salicylate, an intermediate derived from chorismate, and cysteine, leading to the formation of dihydroaeruginoic acid through a series of enzymatic reactions. It is categorized under non-ribosomal peptides, which are synthesized by multi-enzyme complexes known as peptide synthetases .

Synthesis Analysis

The synthesis of dihydroaeruginoic acid begins with salicylate and cysteine. The key genes involved in this biosynthetic process include pchD and pchC, which are part of the pchDCBA operon.

  1. Initial Steps:
    • Salicylate is activated by adenylation through the action of PchD, forming a salicylate-AMP complex.
    • This complex then reacts with cysteine to form dihydroaeruginoate, which is subsequently cyclized to yield dihydroaeruginoic acid.
  2. Enzymatic Roles:
    • PchD: Functions as an adenylate-forming enzyme.
    • PchC: Likely acts as a thioesterase, facilitating the release of the product from the enzyme complex .
Salicylate+CysteineDihydroaeruginoateDihydroaeruginoic Acid\text{Salicylate}+\text{Cysteine}\rightarrow \text{Dihydroaeruginoate}\rightarrow \text{Dihydroaeruginoic Acid}
Molecular Structure Analysis

The molecular formula of dihydroaeruginoic acid is C10H9NO3SC_{10}H_{9}NO_{3}S, with a molecular weight of approximately 223.25 g/mol .

  • Structural Characteristics:
    • The compound features a sulfonamide group, which contributes to its biological activity.
    • The presence of an aromatic ring system is indicative of its classification as a siderophore.

Molecular modeling studies suggest that the structure allows for effective chelation of iron ions, enhancing its role in iron acquisition for bacteria.

Chemical Reactions Analysis

Dihydroaeruginoic acid participates in several chemical reactions primarily related to its function as a siderophore:

  1. Iron Chelation:
    • Dihydroaeruginoic acid forms stable complexes with ferric ions (Fe³⁺), facilitating iron transport into bacterial cells.
  2. Reactivity with Other Compounds:
    • The compound can undergo various transformations depending on environmental conditions, including oxidation and hydrolysis, which may affect its efficacy as an antifungal agent .
Mechanism of Action

The mechanism of action of dihydroaeruginoic acid primarily revolves around its ability to sequester iron from the environment:

  • Iron Acquisition: By binding to ferric ions, dihydroaeruginoic acid increases the bioavailability of iron for Pseudomonas aeruginosa, promoting growth in iron-deficient conditions.
  • Antifungal Activity: Studies have indicated that dihydroaeruginoic acid exhibits antifungal properties against various phytopathogenic fungi, including Septoria tritici. This activity is likely linked to its ability to disrupt iron homeostasis in target organisms .
Physical and Chemical Properties Analysis

Dihydroaeruginoic acid possesses several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents, which facilitates its interaction with metal ions.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly used to analyze its structure and confirm its identity .
Applications

Dihydroaeruginoic acid has several scientific applications:

  1. Agricultural Use:
    • Its antifungal properties make it a candidate for developing biocontrol agents against plant pathogens.
  2. Biomedical Research:
    • Understanding its mechanism could lead to new strategies for combating bacterial infections by targeting iron acquisition pathways.
  3. Biotechnology:
    • Dihydroaeruginoic acid can be utilized in studies related to microbial ecology and the role of siderophores in nutrient cycling within ecosystems .
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis in Pseudomonas Species

Role of pchEF Genes in Dihydroaeruginoic Acid ProductionThe pchEF operon is essential for dihydroaeruginoic acid biosynthesis in Pseudomonas aeruginosa. These genes encode nonribosomal peptide synthetases that assemble dihydroaeruginoic acid from salicylate and cysteine precursors. Inactivation of pchE abolishes dihydroaeruginoic acid production, confirming its indispensable role in the initial condensation reaction [1] [3]. The pchEF genes are cotranscribed as a single unit and coregulated with upstream biosynthetic genes under iron-limiting conditions [2] [7]. Genetic studies demonstrate that pchE deletion mutants accumulate salicylate but fail to produce dihydroaeruginoic acid or pyochelin, indicating its position early in the pathway [3].

Modular Peptide Synthetases and Thiazoline Ring Formation

PchE (156 kDa) and PchF (197 kDa) exhibit conserved domain architectures typical of nonribosomal peptide synthetases:

  • Adenylation domains activate substrates via adenylation
  • Thiolation domains tether activated substrates via 4'-phosphopantetheine prosthetic groups
  • Condensation/cyclization domains catalyze peptide bond formation and heterocyclization [1] [3]

PchE specifically incorporates salicylate and cysteine to form the hydroxyphenyl-thiazoline intermediate. This intermediate remains covalently bound to PchE until hydrolytically released as dihydroaeruginoic acid by an accessory thioesterase (PchC) [3] [6]. The integrated thioesterase domain of PchF is not involved in dihydroaeruginoic acid release but is essential for pyochelin termination [6].

Table 1: Enzymatic Domains in Dihydroaeruginoic Acid Synthesis

ProteinMolecular WeightDomainsFunction in Pathway
PchE156 kDaAdenylation (A), Thiolation (T), Condensation/Cyclization (C)Activates salicylate and cysteine; forms first thiazoline ring
PchF197 kDaAdenylation (A), Thiolation (T), Condensation/Cyclization (C), Thioesterase (TE)Activates second cysteine; elongates chain; releases pyochelin
PchC28 kDaType II thioesteraseEditing function; hydrolyzes mischarged intermediates

Substrate Specificity: Salicylate and Cysteine Condensation Mechanisms

Dihydroaeruginoic acid biosynthesis requires two primary substrates:

  • Salicylate: Activated by adenylation at the carboxyl group via PchD, forming salicyl-AMP. This activated intermediate is then covalently tethered to PchE via a thioester linkage [3].
  • L-Cysteine: Activated and loaded onto the thiolation domain of PchE through adenylation [2] [3].

The condensation domain of PchE catalyzes nucleophilic attack by the cysteine amino group on the salicyl-thioester, forming a linear intermediate. Subsequent cyclization generates the thiazoline ring characteristic of dihydroaeruginoic acid. In vitro reconstitution experiments confirm that purified PchE, PchD, and accessory enzymes suffice to convert salicylate and cysteine into dihydroaeruginoic acid [3]. Substrate analogs like 2-aminobutyrate can be erroneously incorporated by PchE, but the editing function of PchC thioesterase removes these noncognate intermediates to maintain pathway fidelity [6].

Genetic and Environmental Regulation

Iron-Dependent Repression via Ferric Uptake Regulator Protein

Dihydroaeruginoic acid production is tightly repressed under iron-replete conditions through the ferric uptake regulator protein. Ferric uptake regulator binds iron as a corepressor and directly interacts with Fur boxes in the promoter regions of the pchDCBA and pchEF operons [1] [6]. The pchDCBA promoter contains two overlapping ferric uptake regulator binding sites that overlap with tandem transcription start sites, enabling high-affinity repression when intracellular iron concentrations are sufficient [1]. Ferric uptake regulator-mediated repression ensures dihydroaeruginoic acid and pyochelin biosynthesis occurs only during iron starvation, conserving cellular resources.

Autoinduction by Pyochelin and PchR-Mediated Transcriptional Activation

A positive feedback loop amplifies dihydroaeruginoic acid and pyochelin production under iron limitation:

  • Basal expression of pchR (located divergently from pchDCBA) produces the transcriptional activator PchR
  • Pyochelin (or its ferric complex) acts as an effector, binding PchR
  • Activated PchR then induces expression of pchDCBA and pchEF operons [3] [6]

Translational fusions (pchD'-'lacZ and pchE'-'lacZ) demonstrate that both operons require PchR and pyochelin for full induction. This autoinduction mechanism enables Pseudomonas aeruginosa to rapidly amplify siderophore production in response to iron scarcity [3] [6].

Table 2: Regulatory Elements Controlling Dihydroaeruginoic Acid Biosynthesis

Regulatory ElementFunctionEffect on Dihydroaeruginoic Acid Production
Ferric uptake regulatorRepressor (Fe²⁺-bound)Represses transcription under high iron
PchRTranscriptional activatorInduces operon expression when bound to pyochelin
Fur boxesDNA binding sitesFerric uptake regulator binding prevents RNA polymerase access
pch promotersTranscriptional initiationContain overlapping Ferric uptake regulator sites and PchR binding elements

Coregulation with pchDCBA Operon for Salicylate Activation

The pchDCBA operon encodes enzymes for salicylate biosynthesis and activation:

  • pchA: Isochorismate synthase
  • pchB: Isochorismate pyruvate-lyase
  • pchD: Salicylate-adenylating enzyme
  • pchC: Type II thioesterase [1] [3]

This operon is cotranscribed as a single 4.4 kb mRNA under iron limitation [1]. Polar mutations in pchD abolish dihydroaeruginoic acid and pyochelin production while simultaneously reducing pchBA expression, confirming the operon's essential role in generating activated salicylate precursors [3]. The coregulation ensures stoichiometric production of salicylate-activating enzymes (PchD) and downstream peptide synthetases (PchE/PchF), optimizing metabolic flux through the pathway. This genetic organization allows synchronized expression of all components required for converting chorismate into dihydroaeruginoic acid and pyochelin during iron starvation [2] [3].

Properties

Product Name

Dihydroaeruginoic acid

IUPAC Name

(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m1/s1

InChI Key

CECDPVOEINSAQG-SSDOTTSWSA-N

SMILES

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O

Isomeric SMILES

C1[C@@H](N=C(S1)C2=CC=CC=C2O)C(=O)O

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